molecular formula C14H14F3N3O2S B6956653 N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6956653
M. Wt: 345.34 g/mol
InChI Key: NAAIUFAFMYJIDM-UHFFFAOYSA-N
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Description

N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Properties

IUPAC Name

N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c1-23(21,22)9-11(10-5-3-2-4-6-10)19-13-18-8-7-12(20-13)14(15,16)17/h2-8,11H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAIUFAFMYJIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Phenylethyl Group: This can be done through nucleophilic substitution reactions where the phenylethyl group is introduced using reagents like phenylethyl halides.

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfonyl-1-phenylethyl)-4-chloropyrimidin-2-amine
  • N-(2-methylsulfonyl-1-phenylethyl)-4-methylpyrimidin-2-amine

Uniqueness

N-(2-methylsulfonyl-1-phenylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.

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